Methyl 2-Hydroxybenzoate--d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

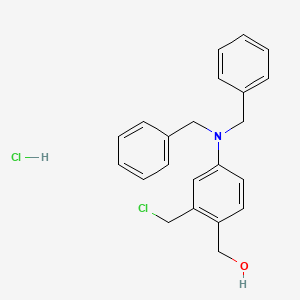

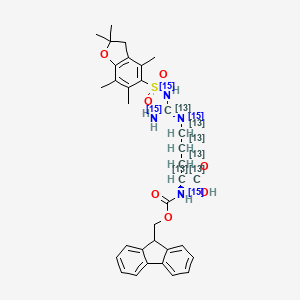

“Methyl 2-Hydroxybenzoate–d4” is a useful isotopically labeled research compound . It is used as a fragrance in foods, beverages, and liniments and is a natural fumigant for mosquito control . It is also known to activate the transcription of multiple genes involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds .

Synthesis Analysis

“Methyl 2-Hydroxybenzoate–d4” can be synthesized from methyl 2-hydroxybenzoate, which is obtained as oil of wintergreen by distillation from the leaves of Gaultheria procunbers . This oil can be hydrolyzed by boiling with aqueous sodium hydroxide for about 30 minutes. The reaction produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid .Chemical Reactions Analysis

The primary chemical reaction involving “Methyl 2-Hydroxybenzoate–d4” is its hydrolysis to form sodium 2-hydroxybenzoate, which can then be converted into 2-hydroxybenzoic acid by adding hydrochloric acid . This reaction is an example of the alkaline hydrolysis of an ester, followed by neutralization of the salt with a strong acid .Physical And Chemical Properties Analysis

“Methyl 2-Hydroxybenzoate–d4” has a molar mass of 152.149 . More detailed physical and chemical properties, such as its density, boiling point, and refractive index, are available in the NIST/TRC Web Thermo Tables .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

Número CAS |

1219802-12-6 |

|---|---|

Nombre del producto |

Methyl 2-Hydroxybenzoate--d4 |

Fórmula molecular |

C8H8O3 |

Peso molecular |

156.173 |

Nombre IUPAC |

methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D |

Clave InChI |

OSWPMRLSEDHDFF-QFFDRWTDSA-N |

SMILES |

COC(=O)C1=CC=CC=C1O |

Sinónimos |

Methyl 2-Hydroxybenzoate--d4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)

![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)

![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)

![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)